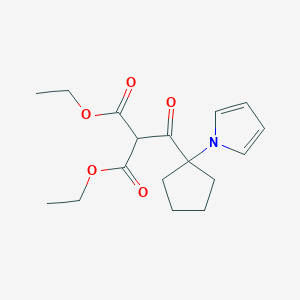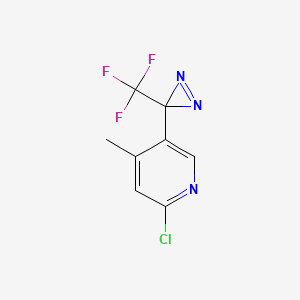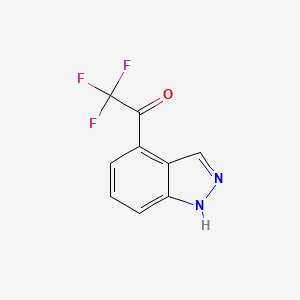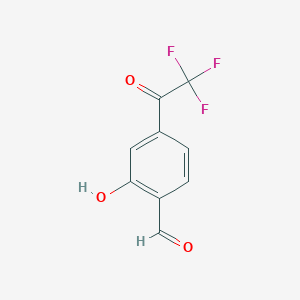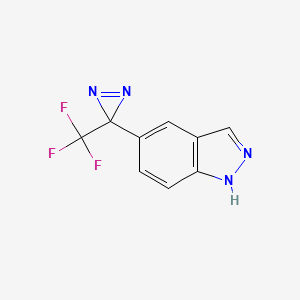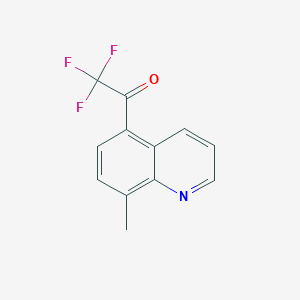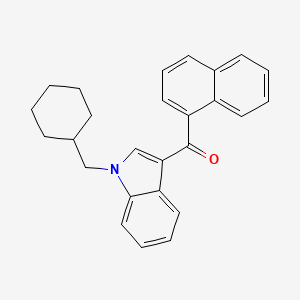
NE-Chmimo
概要
説明
準備方法
NE-CHMIMOの合成は、インドールコアの形成とシクロヘキシルメチル基およびナフタレン-1-イル基の結合を含むいくつかのステップを伴います。 この化合物は、フラッシュクロマトグラフィー、ガスクロマトグラフィー質量分析(GC-MS)、赤外線(IR)分光法、および核磁気共鳴(NMR)分光法を使用して合成できます
化学反応の分析
NE-CHMIMOは、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundには、いくつかの科学研究への応用があります。 フォレンジック化学および毒性学の分析基準として使用されています . この化合物は、薬物離脱の確認のために検査された人間の毛髪サンプルで検出されています . さらに、this compoundは、合成カンナビノイドがCB1受容体に与える影響を研究し、合成カンナビノイドの代謝プロファイルを調査するために研究で使用されています .
科学的研究の応用
NE-CHMIMO has several scientific research applications. It is used as an analytical reference standard in forensic chemistry and toxicology . The compound has been detected in human hair samples tested for verification of drug abstinence . Additionally, this compound is used in research to study the effects of synthetic cannabinoids on the CB1 receptor and to investigate the metabolic profile of synthetic cannabinoids .
作用機序
NE-CHMIMOは、CB1受容体の強力なアゴニストとして作用することにより、その効果を発揮します . CB1受容体は、主に中枢神経系に存在するGタンパク質共役受容体です。 This compoundによるCB1受容体の活性化は、気分、知覚、認知の変化など、さまざまな生理学的および心理的効果をもたらします .
類似化合物の比較
This compoundは、JWH-018、AB-CHMINACA、ADB-CHMINACA、およびMDMB-CHMICAなどの他の合成カンナビノイドと類似しています . this compoundは、JWH-018の1-シクロヘキシルメチルアナログであるという点でユニークであり、他の類似の化合物は、異なる置換基または構造修飾を有している可能性があります . この構造の違いは、効力、受容体親和性、および代謝プロファイルのばらつきにつながる可能性があります。
他に質問がある場合や詳細が必要な場合は、遠慮なくお尋ねください!
類似化合物との比較
NE-CHMIMO is similar to other synthetic cannabinoids, such as JWH-018, AB-CHMINACA, ADB-CHMINACA, and MDMB-CHMICA . this compound is unique in that it is the 1-cyclohexylmethyl analogue of JWH-018, whereas other similar compounds may have different substituents or structural modifications . This structural difference can result in variations in potency, receptor affinity, and metabolic profile.
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
[1-(cyclohexylmethyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO/c28-26(23-15-8-12-20-11-4-5-13-21(20)23)24-18-27(17-19-9-2-1-3-10-19)25-16-7-6-14-22(24)25/h4-8,11-16,18-19H,1-3,9-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYPIZWMHHQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401046437 | |
| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373876-11-9 | |
| Record name | Methanone, [1-(cyclohexylmethyl)-1H-indol-3-yl]-1-naphthalenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373876-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NE-Chmimo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NE-CHMIMO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWB35TKQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques have been employed to characterize NE-CHMIMO?
A1: Researchers have successfully separated and structurally characterized this compound using flash chromatography followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy []. This combination of techniques allows for a comprehensive understanding of the compound's purity, molecular weight, functional groups, and structural arrangement.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


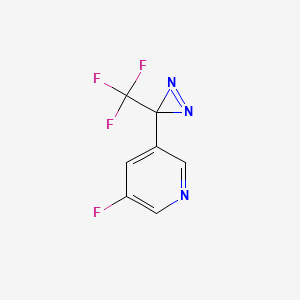
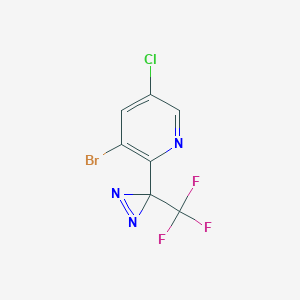
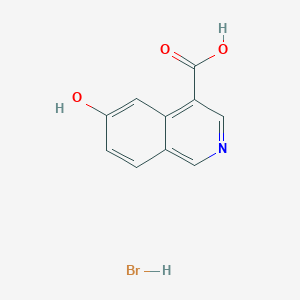
![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)
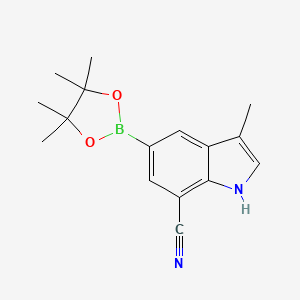
![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid](/img/structure/B1487231.png)
![4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487234.png)
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)
